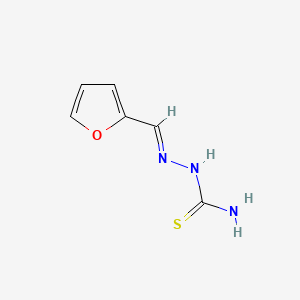

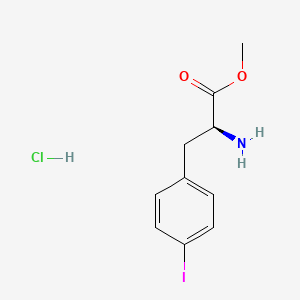

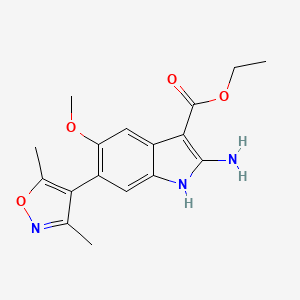

![molecular formula C40H58S6Sn2 B6591795 (4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1613389-30-2](/img/structure/B6591795.png)

(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Vue d'ensemble

Description

“(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane)” is a compound used in the construction of polymers for solar cells . It is also known as “PBDTTT-CT” in the context of all-polymer solar cells .

Synthesis Analysis

The synthesis of this compound involves a sulfide oxidation tuning approach in 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2- b :4,5- b ′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A 1 –A 2)-type copolymers with different numbers of sulfonyl groups .Molecular Structure Analysis

The molecular structure of this compound is C40H58S4Sn2 . It is a part of the donor poly in all-polymer solar cells .Applications De Recherche Scientifique

Photocatalytic Hydrogen Evolution

This compound has been used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reported a sulfide oxidation tuning approach in this compound for constructing a series of copolymers with different numbers of sulfonyl groups . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .

Water Splitting

The compound has drawn tremendous research interest for its potential in water splitting . The sulfone group in the compound can act as an electron-output site owing to its strong electron-withdrawing ability .

Synthesis of Small Molecules

BDTT, the short form of the compound, has been used for the synthesis of small molecules . It has been used in the creation of low band gap polymer semiconductors .

Organic Field-Effect Transistors (OFETs)

BDTT has been used in the development of OFETs . It has been used in the synthesis of semiconductors for these devices .

Organic Light Emitting Diodes (OLEDs)

BDTT has been used in the development of OLEDs . It has been used in the synthesis of semiconductors for these devices .

Polymer Light Emitting Diodes (PLEDs)

BDTT has been used in the development of PLEDs . It has been used in the synthesis of semiconductors for these devices .

Organic Photovoltaics (OPVs)

BDTT has been used in the development of OPVs . It has been used in the synthesis of semiconductors for these devices .

Optical and Electrochemical Characteristics Tuning

The compound has been used in the tuning of optical and electrochemical characteristics of TIPS-based copolymers . The effects of different acceptor segment side groups on these characteristics have been studied .

Mécanisme D'action

Target of Action

The primary target of this compound is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .

Mode of Action

The compound interacts with its target through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .

Biochemical Pathways

The compound affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the process of water splitting, a significant area of research in the field of renewable energy .

Pharmacokinetics

The compound is known to be a solid at room temperature , which may influence its absorption and distribution characteristics.

Result of Action

The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .

Action Environment

The compound’s photocatalytic activities were observed under visible-light illumination , suggesting that light conditions may play a role in its efficacy.

Orientations Futures

The use of this compound in all-polymer solar cells is of growing interest as an alternative to polymer/fullerene blend solar cells . The ready tunability of the energy levels of both bulk heterojunction (BHJ) components allows for energetically well-aligned blends to be rationally designed . Future research may focus on improving the power conversion efficiency (PCE) of all-polymer solar cells .

Propriétés

IUPAC Name |

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVZZUBZUJKJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCC(CC)CCCC)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58S6Sn2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,8-Bis(5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

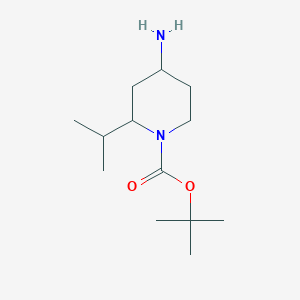

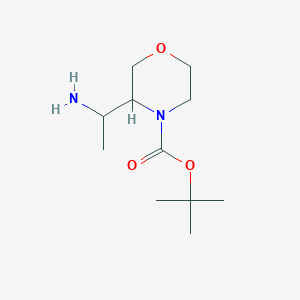

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)

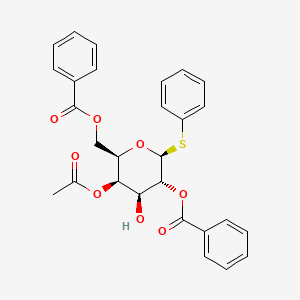

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)